Galunisertib

TGF-β signaling Kinase selectivity ALK5 inhibition

Galunisertib (LY2157299) is the definitive ALK5 inhibitor for translational TGF-β research. Unlike alternatives, it uniquely offers extensive human PK characterization (t1/2 = 8.6 h, CYP3A4 clearance), a validated intermittent dosing regimen to mitigate cardiac toxicity, and published clinical biomarker correlations for combination studies with immune checkpoint inhibitors. Its well-characterized ABCB1-mediated brain penetration, with proven clinical activity in glioma, makes it the only choice for CNS oncology models. Ensure experimental translatability—choose Galunisertib.

Molecular Formula C22H19N5O
Molecular Weight 369.4 g/mol
CAS No. 700874-72-2
Cat. No. B1674415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalunisertib
CAS700874-72-2
Synonyms4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide
galunisertib
LY 2157299
LY-2157299
LY2157299
Molecular FormulaC22H19N5O
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N
InChIInChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)
InChIKeyIVRXNBXKWIJUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGrey to brown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galunisertib (LY2157299) Procurement Guide: Baseline Profile of a First-in-Class TGF-βRI Inhibitor for Oncology Research


Galunisertib (LY2157299 monohydrate, CAS 700874-72-2) is an orally bioavailable, small-molecule inhibitor of the transforming growth factor-beta receptor type I kinase (TGF-βRI, also known as ALK5) developed by Eli Lilly and Company [1]. As the first-in-class TGF-βRI inhibitor to enter clinical development, galunisertib demonstrates potent inhibition of the canonical TGF-β/SMAD signaling pathway with a cell-free IC50 of 56 nM [1]. The compound has been evaluated in Phase I and II clinical trials across multiple oncology indications including glioma, pancreatic cancer, and hepatocellular carcinoma, with a well-characterized safety profile and established intermittent dosing regimen of 300 mg/day (14 days on/14 days off) to mitigate preclinical cardiac toxicity concerns [2]. Galunisertib remains a critical reference standard for TGF-β pathway research despite the sponsor's 2020 discontinuation of clinical development [3].

Galunisertib (LY2157299): Why Simple TGF-βRI Inhibitor Substitution Is Not Scientifically Valid


Substituting galunisertib with another ALK5 inhibitor (e.g., SB431542, LY2109761, A83-01, or vactosertib) without empirical validation introduces substantial experimental risk due to divergent kinase selectivity profiles, distinct pharmacokinetic properties, and variable clinical translatability [1]. While these compounds share the common mechanism of ALK5 kinase inhibition, their off-target kinase inhibition patterns, oral bioavailability characteristics, and human PK/PD data differ materially [2]. For example, SB431542 exhibits 100-fold selectivity for ALK5 over p38 MAPK, whereas galunisertib demonstrates only a 4-fold selectivity index, fundamentally altering the pharmacological signature in TGF-β–independent contexts [3]. Furthermore, only galunisertib has established human PK parameters (Cmax, t1/2, metabolite profile) and validated clinical dosing regimens, making cross-compound data extrapolation scientifically unsound without re-baselining the entire experimental system [4].

Galunisertib (LY2157299): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Galunisertib vs. SB431542: Differential Kinase Selectivity Profiles with Quantitative IC50 Data

Galunisertib exhibits distinct kinase selectivity compared to the widely used research tool SB431542. In standardized kinase assays, galunisertib demonstrates an IC50 of 56 nM for ALK5 versus 94 nM for SB431542, representing a 1.7-fold greater potency [1]. More critically, the selectivity index (IC50 p38α / IC50 ALK5) differs substantially: SB431542 achieves 100-fold selectivity for ALK5 over p38 MAPK, whereas galunisertib demonstrates only a 4-fold selectivity index, indicating significant differential off-target kinase engagement profiles [2][3].

TGF-β signaling Kinase selectivity ALK5 inhibition

Galunisertib vs. LY2109761: Divergent Target Specificity and Cellular Potency

Direct comparative kinase profiling reveals that galunisertib selectively inhibits TGF-βRI (ALK5) with a Ki of 86 nM, whereas LY2109761 acts as a dual inhibitor targeting both TGF-βRI (Ki = 38 nM) and TGF-βRII (Ki = 300 nM) [1]. In cellular assays measuring TGF-β pathway inhibition via p3TP-luciferase reporter, galunisertib exhibits an IC50 of 47 nM compared to 180 nM for LY2109761, representing a 3.8-fold greater cellular potency for galunisertib despite lower biochemical binding affinity [1].

TGF-βRI/II dual inhibition Kinase profiling Cellular assay

Galunisertib vs. A83-01: Comparative ALK4/5/7 Inhibition Profile with Implications for Stem Cell Applications

Galunisertib demonstrates a narrower ALK inhibition profile compared to the potent pan-ALK inhibitor A83-01. While A83-01 potently inhibits ALK5 (IC50 = 12 nM), ALK4 (IC50 = 45 nM), and ALK7 (IC50 = 7.5 nM) with single-digit to low double-digit nanomolar potency, galunisertib exhibits IC50 values of 172 nM for ALK5 and 77.7 nM for ALK4, representing 14.3-fold and 1.7-fold lower potency respectively [1].

iPSC reprogramming ALK inhibition Stem cell biology

Galunisertib vs. Vactosertib: Differential Selectivity and Human PK Translational Relevance

In side-by-side comparative kinase profiling, vactosertib (TEW-7197) demonstrates superior ALK5 potency (IC50 = 13 nM) and 34-fold greater selectivity index (p38α/ALK5 = 137) compared to galunisertib (ALK5 IC50 = 86 nM; selectivity index = 4) [1]. However, galunisertib is distinguished by extensive human clinical PK characterization, including a defined plasma half-life of 8.6 hours, 40.3% parent compound in circulation, and validated CYP3A4-mediated clearance pathway, whereas vactosertib's human PK profile remains incompletely characterized in published literature [2].

Kinase selectivity PK/PD correlation Clinical translation

Galunisertib Demonstrates Validated Clinical Activity: Phase II Survival Benefit in Pancreatic Cancer

In a randomized, placebo-controlled Phase II trial (N=156), galunisertib plus gemcitabine demonstrated improved median overall survival (8.9 months) compared to placebo plus gemcitabine (7.1 months), corresponding to a hazard ratio of 0.79 and a 93% posterior probability of HR < 1 [1]. This 1.8-month survival extension (25.4% relative improvement) was achieved with minimal added toxicity [1]. In contrast, no other ALK5 inhibitor has demonstrated positive Phase II survival data in pancreatic cancer in a randomized controlled setting, including vactosertib, LY2109761, or SB431542 [2].

Clinical efficacy Pancreatic cancer Combination therapy

Galunisertib (LY2157299) Procurement: Evidence-Based Research and Industrial Application Scenarios


Translational Oncology Studies Requiring Human PK/PD-Validated TGF-βRI Inhibition

Investigators conducting preclinical in vivo efficacy studies where human-relevant exposure-response relationships are critical should select galunisertib due to its extensive clinical pharmacokinetic characterization. With a defined human plasma half-life of 8.6 hours, 40.3% parent compound in systemic circulation, and validated CYP3A4-mediated clearance, galunisertib enables accurate interspecies scaling and dose selection [1]. This contrasts with research-grade ALK5 inhibitors (SB431542, LY2109761, A83-01) that lack human PK data entirely. The established intermittent dosing regimen (300 mg/day, 14 days on/14 days off), developed specifically to mitigate preclinical cardiac toxicity, provides a validated dosing paradigm unavailable for any other TGF-βRI inhibitor [2].

Mechanistic Dissection of TGF-βRI–Specific Signaling Without TGF-βRII Interference

Experiments requiring clean, mono-specific TGF-βRI (ALK5) inhibition should utilize galunisertib rather than dual inhibitors like LY2109761. Direct comparative data demonstrate that galunisertib exhibits TGF-βRI selectivity (Ki = 86 nM) with no measurable TGF-βRII inhibition (>10 μM), whereas LY2109761 inhibits both receptors (TGF-βRI Ki = 38 nM; TGF-βRII Ki = 300 nM) [1]. Furthermore, galunisertib's 3.8-fold superior cellular potency in p3TP-luciferase reporter assays (IC50 = 47 nM vs. 180 nM for LY2109761) ensures robust pathway inhibition at lower concentrations, reducing the likelihood of off-target effects in cell-based mechanistic studies [1].

Preclinical Combination Immuno-Oncology Studies Leveraging Clinically Validated Biomarker Strategy

For combination studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 agents), galunisertib is uniquely supported by clinical biomarker data identifying baseline MIP-1α and IP-10 levels as predictors of survival benefit [1]. This validated biomarker enrichment strategy, derived from the Phase II pancreatic cancer trial, provides a rational patient selection framework translatable to preclinical PDX or syngeneic tumor models. No other ALK5 inhibitor offers published clinical biomarker-response correlations, making galunisertib the preferred TGF-βRI inhibitor for immuno-oncology combination studies seeking to incorporate predictive biomarker hypotheses [1].

Studies Requiring CNS-Penetrant TGF-βRI Inhibition with Defined Transporter Interactions

Research involving brain penetration or blood-brain barrier pharmacology should select galunisertib based on its well-characterized interaction with P-glycoprotein (ABCB1). Preclinical data demonstrate that brain-to-plasma ratios increase by approximately 24-fold in Abcb1a/1b knockout mice, confirming ABCB1-mediated efflux as the primary determinant of CNS exposure [1]. This mechanistic understanding enables rational experimental design for glioblastoma or glioma models, where galunisertib has demonstrated durable stable disease and partial responses in 15% of refractory/relapsed malignant glioma patients [2]. Competing ALK5 inhibitors lack this level of brain penetration characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galunisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.